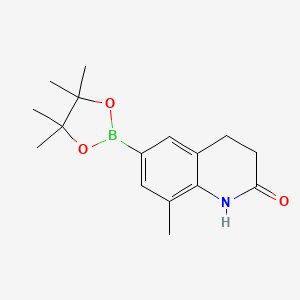
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is a chemical compound with the molecular formula C16H22BNO3 . It is a white to yellow solid and is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name for this compound is 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one . Its InChI code is 1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19) . The molecular weight of the compound is 287.17 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 287.17 . The storage temperature is +4°C .Applications De Recherche Scientifique
Polymer Synthesis and Modification
The study by Makino, Nishikawa, and Ouchi (2020) demonstrates the use of isopropenyl boronic acid pinacol ester (IPBpin) as a comonomer in radical polymerization with a wide range of common vinyl monomers. This research underscores the potential of boronic acid pinacol esters in creating novel polymer structures through radical polymerization techniques. The boron-containing monomer was categorized as an electron-rich conjugated monomer, which aligns with the results from density functional theory (DFT)-based investigation. The conversion of the IPBpin-styrene copolymer into an α-methyl vinyl alcohol (MVA)-styrene counterpart via oxidation of the boron pendant showcases the versatility of boronic esters in polymer chemistry (Makino, Nishikawa, & Ouchi, 2020).
Catalysis and Synthesis
Das and colleagues (2022) highlight the application of borylated quinolines, which are synthesized through a palladium-catalyzed C-4 borylation, in the development of potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This research illustrates the significant role of boronic acid pinacol esters in medicinal chemistry, particularly in synthesizing pharmacologically relevant compounds through borylation reactions. The conversion of borylated quinolines into various derivatives further emphasizes the adaptability and utility of these compounds in synthesizing potential therapeutic agents (Das et al., 2022).
Photophysical and Sensor Applications
The work by Chen et al. (2011) on 8-hydroxyquinoline-substituted boron-dipyrromethene compounds reveals the photophysical properties and potential sensor applications of boronic esters. These compounds exhibit OFF-ON-OFF type pH-sensing properties in aqueous solutions, showcasing the application of boronic esters in developing molecular sensors. The structural configuration of these compounds, such as the presence of methyl substituents and the linking group between 8-hydroxyquinoline and Bodipy moieties, significantly affects their fluorescence properties. This study contributes to the understanding of how boronic esters can be utilized in the design of fluorescent sensors for biological and environmental monitoring (Chen et al., 2011).
Drug Development and Chelation Therapy
Research by Thiele et al. (2016) introduces novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), where the carboxylate and phenolate donors of HBED are masked with carboxylate esters and boronic acids/esters, respectively. This study underscores the potential of boronic acid pinacol esters in improving the bioavailability and therapeutic efficacy of chelating agents. The activation of these prodrugs through chemical hydrolysis and oxidation demonstrates an innovative approach to drug development, especially for diseases associated with iron accumulation and oxidative stress (Thiele et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, and metalloproteinase .
Mode of Action
It’s known that boronic acid derivatives like this compound are often used in suzuki–miyaura coupling reactions . In these reactions, the boronic acid compound undergoes transmetalation, transferring its organic group to a palladium catalyst .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-used carbon–carbon bond-forming reaction . This reaction involves the transfer of an organic group from a boron compound to a palladium catalyst, which then reacts with an electrophilic organic group .
Pharmacokinetics
It’s known that the compound is a white to yellow solid , and its storage temperature is +4°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The suzuki–miyaura coupling reaction, in which this compound may participate, is known to result in the formation of new carbon–carbon bonds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability under recommended storage conditions and its insolubility in water may affect its bioavailability and efficacy. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be mild and tolerant of various functional groups , suggesting that it may be stable and effective in diverse chemical environments.
Propriétés
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYYOVHQQZMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

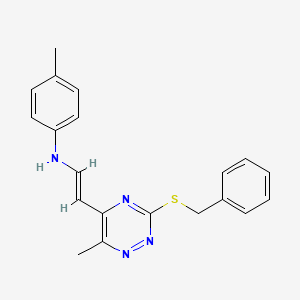
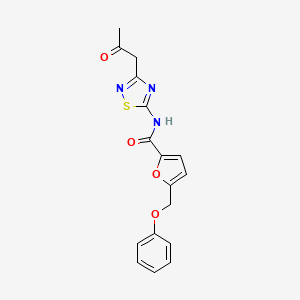

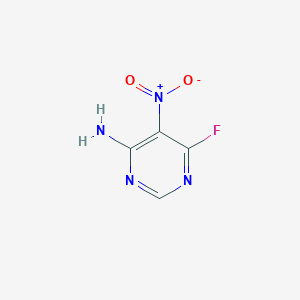
![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)

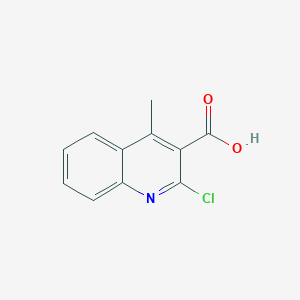
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)
![7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2992760.png)
![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)
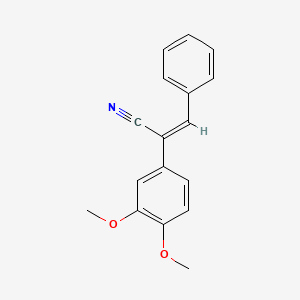
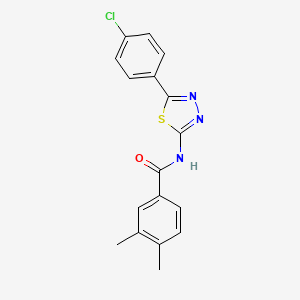
![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)